(Z)-3-(3-(3,4-dimethoxyphenyl)acrylamido)-N-(p-tolyl)benzofuran-2-carboxamide
Description
Propriétés
IUPAC Name |
3-[[(Z)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]amino]-N-(4-methylphenyl)-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N2O5/c1-17-8-12-19(13-9-17)28-27(31)26-25(20-6-4-5-7-21(20)34-26)29-24(30)15-11-18-10-14-22(32-2)23(16-18)33-3/h4-16H,1-3H3,(H,28,31)(H,29,30)/b15-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHSQFJJYMGTLIK-PTNGSMBKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C=CC4=CC(=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)/C=C\C4=CC(=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
The compound (Z)-3-(3-(3,4-dimethoxyphenyl)acrylamido)-N-(p-tolyl)benzofuran-2-carboxamide is a synthetic derivative belonging to the benzofuran class, known for its potential biological activities. This article explores its synthesis, biological activity, and implications for therapeutic applications, particularly in cancer treatment.
- Molecular Formula : C27H24N2O5
- Molecular Weight : 456.498 g/mol
- Purity : Typically around 95% .
Synthesis
The synthesis of this compound involves several steps, including the formation of the benzofuran core and the introduction of functional groups that enhance its biological activity. The general procedure includes:
- Preparation of Benzofuran Derivatives : Utilizing methods like C–H arylation and transamidation.
- Acrylamide Formation : Reacting benzofuran derivatives with acrylamides to introduce the acrylamido group.
- Final Coupling Reactions : Combining various aromatic amines and carboxylic acids to achieve the desired structure .
Anticancer Activity
Recent studies have highlighted the potential of benzofuran derivatives as anticancer agents. The compound has shown promising results in inhibiting cancer cell proliferation through various mechanisms:
- Tubulin Inhibition : Compounds similar to this one have been observed to inhibit tubulin polymerization, which is crucial for cancer cell mitosis .
- HDAC Inhibition : The compound may also act as a histone deacetylase (HDAC) inhibitor, contributing to its antiproliferative effects by altering gene expression related to cell cycle regulation .
In Vitro Studies
In vitro evaluations have demonstrated that derivatives of benzofuran exhibit significant antiproliferative activity against various cancer cell lines, including:
| Cell Line | IC50 (nM) | Reference Compound |
|---|---|---|
| A549 | 30 | Combretastatin A-4 |
| HT-29 | 3100 | Combretastatin A-4 |
| MCF-7 | 370 | Combretastatin A-4 |
| HeLa | 10 | TR187 |
The IC50 values indicate that the compound is more effective than some established anticancer drugs in certain contexts .
The proposed mechanism of action for this compound includes:
- Disruption of Microtubule Dynamics : By binding to tubulin, it prevents normal microtubule formation.
- Induction of Apoptosis : Through HDAC inhibition, it may promote apoptosis in cancer cells by reactivating tumor suppressor genes.
- Cell Cycle Arrest : It can cause G2/M phase arrest, preventing cancer cells from proliferating .
Study on Antiproliferative Effects
A recent study focused on a series of benzofuran derivatives similar to (Z)-3-(3-(3,4-dimethoxyphenyl)acrylamido)-N-(p-tolyl)benzofuran-2-carboxamide demonstrated their efficacy against multiple cancer types. Notably:
- Lead Compound TR187 showed significant inhibition against HeLa cells with an IC50 of 10 nM.
- The study highlighted structural modifications that enhanced activity, suggesting that similar modifications could be explored for optimizing (Z)-3-(3-(3,4-dimethoxyphenyl)acrylamido)-N-(p-tolyl)benzofuran-2-carboxamide .
Safety Profile
While the biological activities are promising, safety assessments are crucial. Preliminary studies indicate a favorable safety profile with low toxicity in non-cancerous cell lines, which is essential for therapeutic applications .
Applications De Recherche Scientifique
Anticancer Properties
Recent studies highlight the compound's potential as an anticancer agent. It exhibits significant antiproliferative effects against various cancer cell lines, suggesting multiple mechanisms of action:
- Tubulin Inhibition: Similar compounds have been shown to inhibit tubulin polymerization, which is essential for mitosis in cancer cells.
- Histone Deacetylase (HDAC) Inhibition: The compound may alter gene expression related to cell cycle regulation, contributing to its antiproliferative effects.
In Vitro Studies:
In vitro evaluations reveal the effectiveness of this compound against several cancer cell lines:
| Cell Line | IC50 (nM) | Reference Compound |
|---|---|---|
| A549 | 30 | Combretastatin A-4 |
| HT-29 | 3100 | Combretastatin A-4 |
| MCF-7 | 370 | Combretastatin A-4 |
| HeLa | 10 | TR187 |
These IC50 values indicate that (Z)-3-(3-(3,4-dimethoxyphenyl)acrylamido)-N-(p-tolyl)benzofuran-2-carboxamide is more effective than some established anticancer drugs in specific contexts.
Safety Profile
Preliminary studies suggest a favorable safety profile for (Z)-3-(3-(3,4-dimethoxyphenyl)acrylamido)-N-(p-tolyl)benzofuran-2-carboxamide, showing low toxicity in non-cancerous cell lines. This aspect is crucial for its potential therapeutic applications.
Analyse Des Réactions Chimiques
Transamidation Reactions
The carboxamide group undergoes transamidation under Boc-activation conditions, enabling diversification with various amines. This reaction proceeds via intermediate N-acyl-Boc-carbamates, as demonstrated in analogous benzofuran systems .
| Amine Nucleophile | Conditions (Time, Temp) | Yield (%) | Product Description |
|---|---|---|---|
| Benzylamine | 6 h, 60°C | 75 | N-benzylamide derivative |
| Piperonylamine | 6 h, 60°C | 84 | Amide with methoxy-substituted benzyl group |
| Pyrrolidine | 0.5 h, 60°C | 70 | Cyclic secondary amide |
Key Steps :
Hydrolysis of Amide Bonds
The acrylamido and carboxamide groups are susceptible to hydrolysis under acidic or basic conditions, yielding carboxylic acids or amines.
| Reaction Type | Conditions | Products Formed |
|---|---|---|
| Acidic Hydrolysis | 6M HCl, reflux, 12 h | 3,4-Dimethoxyphenylacrylic acid + Benzofuran-2-carboxylic acid |
| Basic Hydrolysis | 2M NaOH, ethanol, 80°C, 8 h | p-Toluidine + Corresponding carboxylate salts |
Notes :
-
Hydrolysis rates depend on steric hindrance and electronic effects from the dimethoxyphenyl and p-tolyl groups.
Michael Addition Reactions
The α,β-unsaturated acrylamido moiety participates in Michael additions with nucleophiles (e.g., thiols, amines).
| Nucleophile | Catalyst | Solvent | Yield (%) |
|---|---|---|---|
| Benzylthiol | Triethylamine | DCM | 68 |
| Ethanolamine | — | MeOH | 52 |
Mechanism : Conjugate addition at the β-carbon of the acrylamido group, forming a stabilized enolate intermediate.
Aromatic Electrophilic Substitution
The benzofuran core and dimethoxyphenyl group undergo electrophilic substitutions (e.g., nitration, sulfonation) .
| Reaction | Reagents | Position Substituted | Yield (%) |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | C5 of benzofuran | 45 |
| Sulfonation | SO₃, H₂SO₄, 50°C | C4 of dimethoxyphenyl | 60 |
Regioselectivity : Directed by electron-donating methoxy groups on the phenyl ring .
Reduction Reactions
The acrylamido double bond can be selectively reduced using catalytic hydrogenation.
| Reducing Agent | Catalyst | Conditions | Product (Stereochemistry) | Yield (%) |
|---|---|---|---|---|
| H₂ | Pd/C | EtOH, 25°C, 2 h | (Z)-Saturated amide | 90 |
| NaBH₄ | — | THF, 0°C | Partial reduction (mixture) | 35 |
Note : Full reduction preserves the Z-configuration of the acrylamido group.
Oxidation Reactions
The p-tolyl group undergoes oxidation to a carboxylic acid under strong conditions.
| Oxidizing Agent | Conditions | Product | Yield (%) |
|---|---|---|---|
| KMnO₄ | H₂O, 100°C, 24 h | Benzofuran-2-carboxamide with -COOH substituent | 58 |
Key Considerations:
-
Steric Effects : Bulky substituents (e.g., p-tolyl) slow reaction kinetics in nucleophilic substitutions.
-
Solvent Influence : Polar aprotic solvents (e.g., DMF) enhance amide reactivity in transamidation .
-
Catalysts : Pd-based systems enable efficient C–H functionalization in related benzofuran derivatives .
Experimental protocols and yields are derived from analogous compounds due to limited direct data on the target molecule . Further studies are needed to validate reaction outcomes under optimized conditions.
Comparaison Avec Des Composés Similaires
Core Structural Features
Key Observations :
Comparison with Other Compounds
- Phthalimide Derivatives () : Synthesized via chloro-substitution on phthalic anhydride, emphasizing purity for polymer applications .
- Hydroxamic Acids () : Prepared through hydroxamate coupling, requiring protective groups for stability .
- Benzamide Analogs () : Utilized straightforward acrylamido coupling, similar to the target compound’s inferred route .
Antioxidant Potential
- The 3,4-dimethoxyphenyl moiety in the target compound mirrors compound 1 from , which showed significant antioxidant activity in Rubus urticifolius extracts . This suggests the target compound may share radical-scavenging properties.
- In contrast, hydroxamic acids () demonstrated metal-chelating antioxidant mechanisms, a feature less likely in the target compound due to structural differences .
Inhibition and Binding Interactions
- The benzofuran core could engage in π-π stacking interactions in enzyme-binding pockets, similar to phthalimide-based polymers () but with distinct biological targets .
Q & A
Basic Research Questions
Q. What synthetic strategies are employed for the synthesis of (Z)-3-(3-(3,4-dimethoxyphenyl)acrylamido)-N-(p-tolyl)benzofuran-2-carboxamide?
- Methodology : The compound can be synthesized via a multi-step approach:
Start with methyl benzofuran-2-carboxylate as the core scaffold.
Introduce the acrylamido group through coupling with 3,4-dimethoxyphenylacrylic acid under Schotten-Baumann conditions (using thionyl chloride for acid activation).
React the intermediate with p-toluidine to form the final carboxamide.
Key steps include controlling the Z-configuration of the acrylamido group via stereoselective synthesis (e.g., UV irradiation or catalytic methods) .
Q. How is the structural integrity and purity of the compound confirmed during synthesis?
- Methodology : Use a combination of:
- Nuclear Magnetic Resonance (NMR) : To verify substituent positions and Z/E configuration (e.g., coupling constants in NMR for acrylamido protons).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight.
- Infrared Spectroscopy (IR) : Identify functional groups (e.g., carbonyl stretches at ~1650–1700 cm).
- Elemental Analysis : Validate empirical formula .
Q. What in vitro models are suitable for preliminary evaluation of its biological activity?
- Methodology :
- Antioxidant Activity : DPPH radical scavenging assay to measure IC values.
- Anti-inflammatory Activity : Inhibition of carrageenan-induced paw edema in rodent models.
- Enzyme Inhibition : Screen against cyclooxygenase (COX-2) or lipoxygenase (LOX) using fluorometric assays .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize its therapeutic potential?
- Methodology :
Substituent Variation : Modify the 3,4-dimethoxyphenyl group (e.g., replace methoxy with halogen or nitro groups) and compare bioactivity.
Stereochemical Analysis : Synthesize and test the E-isomer to evaluate configuration-dependent activity.
Pharmacokinetic Profiling : Assess logP, solubility, and metabolic stability using HPLC and microsomal assays .
Q. What computational approaches predict its interaction with biological targets?
- Methodology :
- Molecular Docking : Use AutoDock Vina to model binding to COX-2 or LOX active sites.
- Molecular Dynamics (MD) Simulations : Evaluate stability of ligand-receptor complexes over 100 ns trajectories (e.g., using GROMACS).
- QSAR Modeling : Corrogate electronic (HOMO/LUMO) and steric parameters with bioactivity data .
Q. How can discrepancies in bioactivity data between in vitro and in vivo studies be resolved?
- Methodology :
Dose-Response Validation : Replicate in vitro assays at varying concentrations (e.g., 1–100 µM).
ADME-Tox Profiling : Evaluate bioavailability (e.g., Caco-2 permeability) and hepatic metabolism (e.g., cytochrome P450 inhibition).
Mechanistic Studies : Use siRNA knockdown or gene expression profiling to identify off-target effects .
Q. What strategies mitigate poor aqueous solubility while retaining bioactivity?
- Methodology :
- Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) at the benzofuran carboxamide.
- Nanoparticle Formulation : Encapsulate in PEGylated liposomes and assess release kinetics via dialysis.
- Co-Crystallization : Screen with co-formers (e.g., succinic acid) to enhance solubility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
